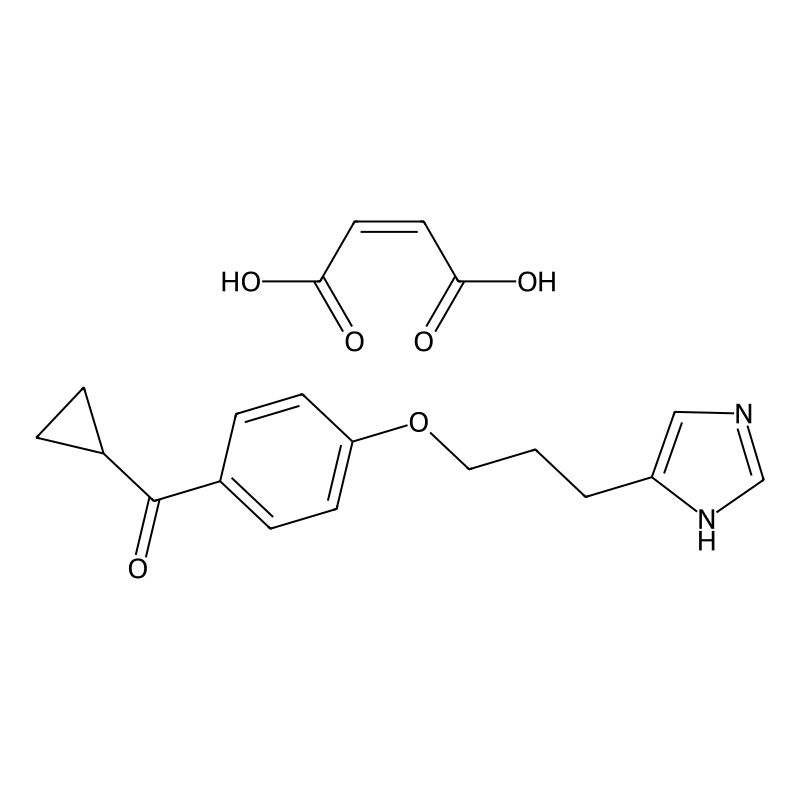

Ciproxifan maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potent and Selective Histamine H3 Receptor Antagonist

- Ciproxifan maleate acts as a competitive antagonist for histamine H3 receptors []. This means it binds to the receptor site, preventing the natural neurotransmitter histamine from binding and exerting its effects.

- Studies have shown Ciproxifan maleate to be highly potent, with an inhibitory concentration (IC50) of 9.2 nM for histamine H3 receptors []. IC50 indicates the concentration at which a compound inhibits 50% of its target activity. A lower IC50 value signifies greater potency.

- Importantly, Ciproxifan maleate exhibits low affinity for other receptor subtypes, suggesting selectivity for histamine H3 receptors []. This is crucial for research purposes as it minimizes interference from interactions with other signaling pathways.

Applications in Aging and Neurological Disorders Research

- Due to its ability to modulate histamine H3 receptor activity, Ciproxifan maleate is being investigated as a potential research tool for studying aging and age-related neurological disorders like Alzheimer's disease [].

- Histamine is a signaling molecule involved in various functions, including wakefulness, learning, and memory. Histamine H3 receptors are known to play a role in regulating these processes [].

- By antagonizing histamine H3 receptors, Ciproxifan maleate could potentially enhance histamine signaling and thereby influence these functions. Research is ongoing to explore its potential impact on cognitive decline and other age-related neurological issues.

Ciproxifan maleate is a potent and selective antagonist of the histamine H3 receptor, a critical component in the modulation of histamine release in the brain. This compound acts primarily as an inverse agonist, enhancing wakefulness and attention without significant stimulant effects at lower doses. Its unique mechanism allows it to block the inhibitory autoreceptor on histaminergic nerve terminals, thereby promoting the release of histamine, which has excitatory effects via H1 receptors in the cerebral cortex .

The chemical structure of Ciproxifan maleate is represented by the formula C20H22N2O6, with a molar mass of approximately 370.40 g/mol .

Ciproxifan acts as an inverse agonist/antagonist at the histamine H3 receptor [, ]. Unlike a full antagonist that simply blocks the receptor, an inverse agonist can actively decrease the basal activity of the receptor []. In the case of the H3 receptor, this leads to increased release of histamine, a neurotransmitter involved in wakefulness, learning, and memory [, ].

- Oxidation: Involves adding oxygen or removing hydrogen, commonly using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Involves adding hydrogen or removing oxygen, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: Involves replacing one atom or group with another.

These reactions can yield various derivatives depending on the specific reagents and conditions employed.

Ciproxifan maleate exhibits significant biological activity as a histamine H3 receptor antagonist. It has been shown to enhance cognitive functions such as attention and wakefulness in animal models. The compound demonstrates high affinity for rodent H3 receptors (K_i = 0.4–6.2 nM) compared to human receptors (K_i = 46–180 nM), indicating its potential utility in neurological research and treatment .

Additionally, ciproxifan has been investigated for its effects on monoamine oxidase enzymes (MAO A and MAO B), showing reversible inhibition with IC50 values of 11 μM for MAO A and 2 μM for MAO B, suggesting its role in modulating neurotransmitter degradation .

The synthesis of Ciproxifan maleate involves a multi-step process:

- Preparation of Intermediate: The synthesis begins with cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phenyl) ketone.

- Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form Ciproxifan maleate.

Although industrial methods for large-scale production are not extensively documented, the laboratory synthesis can be scaled up with appropriate adjustments to reaction conditions to ensure high purity and yield .

Ciproxifan maleate has several potential applications:

- Treatment of Sleep Disorders: Its ability to promote wakefulness makes it a candidate for treating conditions like narcolepsy.

- Cognitive Enhancement: It may improve vigilance and cognitive function in aging populations or individuals with neurodegenerative diseases such as Alzheimer's disease.

- Adjunct Therapy for Schizophrenia: Ciproxifan may potentiate the effects of antipsychotic medications, offering additional therapeutic benefits .

Studies on interaction have highlighted Ciproxifan's role in inhibiting monoamine oxidase enzymes, which are crucial for neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially enhancing its cognitive effects . Furthermore, its interaction with various neurotransmitter systems underscores its complexity as a therapeutic agent.

Ciproxifan maleate is unique due to its high potency and selectivity for the histamine H3 receptor. Here are some similar compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Thioperamide maleate | Histamine H3 receptor antagonist | Used in neurological research |

| Pitolisant hydrochloride | Histamine H3 receptor antagonist | Approved for narcolepsy treatment |

| Ciproxifan hydrochloride | Histamine H3 receptor antagonist | Different salt form with similar properties |

Ciproxifan stands out because of its species-specific affinity at rodent H3 receptors compared to human receptors, making it particularly valuable in preclinical studies related to neurological diseases .

The Mitsunobu reaction represents one of the primary synthetic methodologies for the preparation of ciproxifan and related histamine H3 receptor antagonists. This approach has been extensively investigated and utilized in the synthesis of cyclopropyl 4-[3-(1H-imidazol-4-yl)propyloxy]phenyl methanone and its derivatives [1] [2].

The Mitsunobu reaction pathway typically involves the coupling of an imidazole-containing alcohol with 4-hydroxybenzophenone derivatives under standard Mitsunobu conditions. The reaction employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the activating agent in combination with triphenylphosphine as the reducing agent [1]. This methodology allows for the formation of the crucial ether linkage between the imidazole-containing propyl chain and the aromatic ketone moiety.

Research has demonstrated that various structural variants of ciproxifan can be synthesized through this approach, with different chain lengths and modifications to the cyclopropyl ketone functionality being readily accessible [3]. The Mitsunobu reaction provides good yields for the formation of 4-(3-(phenoxy)propyl)-1H-imidazole structures, particularly when the phenyl ring carries electron-withdrawing substituents in the para-position [2].

Reaction Optimization Parameters

The success of the Mitsunobu reaction in ciproxifan synthesis depends on several critical parameters. Temperature control is essential, with reactions typically conducted at room temperature to prevent decomposition of the azo reagent. Solvent selection has proven crucial, with tetrahydrofuran and dichloromethane being the preferred media due to their ability to solubilize all components while maintaining reaction efficiency [1].

The stoichiometry of reagents requires careful optimization, with typical conditions employing 1.2-1.5 equivalents of both the azo compound and triphenylphosphine relative to the limiting alcohol component. This slight excess helps ensure complete conversion while minimizing side reactions that can occur with large excesses of the activating reagents [2].

Substrate Scope and Limitations

The Mitsunobu approach exhibits excellent functional group tolerance, allowing for the incorporation of various substitution patterns on both the imidazole and aromatic ketone components. However, certain limitations have been observed, particularly with sterically hindered substrates and those containing competing nucleophilic groups [1].

The reaction shows high selectivity for primary and secondary alcohols, with tertiary alcohols generally giving poor results due to steric hindrance around the reaction center. Additionally, the presence of acidic protons in the substrate can lead to competitive reactions with the phosphorus reagent, necessitating careful substrate design or protection strategies [2].

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) methodology represents a particularly effective and practical route for the synthesis of ciproxifan, offering advantages in terms of reaction efficiency and scalability. This approach has been specifically highlighted as the "actual key reaction for preparation" of ciproxifan, utilizing acylated fluoroaromatics in a one-pot procedure that eliminates the need for chromatographic purification steps [4].

The SNAr approach employs 4-chloro-4'-fluorobutyrophenone as a key starting material, which undergoes nucleophilic substitution with trityl-protected 3-(1H-imidazol-4-yl)propanolate under basic conditions [5]. This methodology provides a simplified synthetic route that achieves approximately 40% yield in a cost-effective manner while significantly reducing the complexity of product isolation [5].

Mechanism and Reaction Pathway

The nucleophilic aromatic substitution mechanism proceeds through a two-step addition-elimination process. In the initial step, the imidazole-containing nucleophile attacks the electron-deficient aromatic system, forming a Meisenheimer complex intermediate. The presence of the electron-withdrawing fluorine substituent and the carbonyl group activates the aromatic ring toward nucleophilic attack [6] [7].

The second step involves elimination of the fluoride leaving group, restoring aromaticity to the system. This elimination is facilitated by the stability of the fluoride ion and the driving force provided by rearomatization [8] [9]. The overall transformation results in the formation of the desired ether linkage while maintaining the integrity of both the imidazole and ketone functionalities.

Solvent Effects and Reaction Conditions

Solvent selection plays a critical role in the success of SNAr reactions for ciproxifan synthesis. Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) have shown particular effectiveness, providing rate enhancements of up to 10^6 compared to protic solvents [10]. This dramatic improvement is attributed to the reduced solvation of anionic nucleophiles in DMSO, resulting in highly reactive "naked" anions that readily participate in the substitution reaction.

The use of DMSO also allows for lower reaction temperatures compared to conventional solvents, which translates to improved selectivity and reduced formation of unwanted side products [10]. Alternative solvents such as N,N-dimethylformamide (DMF) and acetonitrile have also been employed successfully, though typically requiring higher temperatures or longer reaction times to achieve comparable conversion rates [11].

Base Selection and Optimization

The choice of base in SNAr reactions for ciproxifan synthesis significantly impacts both reaction rate and product selectivity. Potassium carbonate has emerged as the preferred base due to its appropriate strength for deprotonating the imidazole-containing alcohol while being mild enough to prevent decomposition of sensitive functional groups [5].

Stronger bases such as sodium hydride or potassium tert-butoxide can provide faster reaction rates but may lead to competing side reactions, particularly epimerization or decomposition of the cyclopropyl ketone moiety [11]. The use of cesium carbonate has shown promise in certain cases, particularly when dealing with less reactive aromatic substrates, though the increased cost may limit its use in large-scale preparations.

Substrate Electronic Effects

The electronic nature of substituents on the aromatic ring profoundly influences the reactivity in SNAr reactions. Electron-withdrawing groups such as carbonyl, cyano, and halogen substituents activate the aromatic system toward nucleophilic attack by stabilizing the Meisenheimer intermediate through resonance and inductive effects [6] [12].

In the specific case of ciproxifan synthesis, the presence of both the cyclopropyl ketone and fluorine substituents provides optimal activation for the nucleophilic substitution. The cyclopropyl ketone acts as a strong electron-withdrawing group due to the high s-character of the cyclopropyl carbon-carbon bonds, while the fluorine atom serves as both an activating group and an excellent leaving group [13] .

One-Pot Methodology and Cyclization

A significant advancement in the SNAr approach involves the development of one-pot procedures that combine the nucleophilic substitution with subsequent cyclization or functional group manipulation steps. This strategy has been successfully applied to ciproxifan synthesis, allowing for the preparation of the target compound without the need for intermediate purification [4] [5].

The one-pot methodology typically involves sequential addition of reagents, beginning with the formation of the imidazole nucleophile through deprotection or activation steps, followed by the SNAr reaction with the fluoroaromatic substrate. The reaction conditions are carefully optimized to ensure compatibility between all steps while maintaining high overall efficiency [15] [16].

Purification Techniques and Yield Optimization

The purification of ciproxifan and its synthetic intermediates requires specialized techniques due to the presence of multiple polar functional groups and the potential for degradation under harsh conditions. High-performance liquid chromatography (HPLC) has emerged as the gold standard for both analytical assessment and preparative purification of ciproxifan compounds [17] [18].

Chromatographic Purification Methods

Reversed-phase HPLC using C18 stationary phases provides excellent separation of ciproxifan from synthetic impurities and degradation products. Typical mobile phase compositions employ acetonitrile-water gradients with trifluoroacetic acid as a modifier to improve peak shape and resolution [17]. The use of 30-43% acetonitrile in the mobile phase has been optimized to achieve baseline resolution of ciproxifan from closely related impurities.

Column chromatography on silica gel remains an important purification technique for intermediate compounds and large-scale preparations. Solvent systems utilizing dichloromethane-methanol gradients (typically 95:5 to 90:10) have proven effective for the purification of protected intermediates and synthetic precursors [19]. The addition of triethylamine (0.1-1%) to the mobile phase can improve recovery of basic compounds while preventing tailing and degradation on the silica surface.

Crystallization and Recrystallization Strategies

Crystallization techniques have been developed to provide high-purity ciproxifan maleate suitable for pharmaceutical applications. The maleate salt formation involves treatment of the free base with maleic acid in appropriate solvents, typically alcohols or alcohol-water mixtures [20] [21]. Recrystallization from isopropanol has been particularly effective, providing white crystalline material with purity exceeding 98% as determined by HPLC analysis.

The crystallization process benefits from controlled cooling and seeding techniques to promote uniform crystal formation and exclude impurities. Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity, with each cycle typically improving purity by 1-2 percentage points [21]. The choice of recrystallization solvent significantly impacts both yield and purity, with isopropanol, ethanol, and ethyl acetate being the most commonly employed solvents.

Trityl Protection Strategies

The use of trityl protection for the imidazole nitrogen has proven instrumental in improving both reaction yields and purification efficiency. Trityl-protected intermediates exhibit improved solubility in organic solvents and reduced tendency toward hydrogen bonding interactions that can complicate chromatographic separations [5].

Deprotection of trityl-protected intermediates can be accomplished under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane or formic acid at elevated temperatures. The trityl cation generated during deprotection can be scavenged using triethylsilane or other hydride sources to prevent recombination and improve deprotection efficiency [22].

Yield Optimization Strategies

Systematic optimization of reaction conditions has led to significant improvements in the overall yields of ciproxifan synthesis. Key parameters that have been optimized include reaction temperature, solvent composition, reagent stoichiometry, and reaction time. The use of microwave heating has shown promise for accelerating certain steps while maintaining high selectivity [23].

Temperature optimization has revealed that many synthetic steps proceed optimally at temperatures between 80-120°C, providing a balance between reaction rate and side product formation. Higher temperatures can lead to decomposition of the cyclopropyl ketone moiety, while lower temperatures result in incomplete conversion and extended reaction times [16].

Scale-Up Considerations

The development of scalable synthetic routes for ciproxifan has required careful consideration of safety, environmental impact, and economic factors. The SNAr-based route has proven particularly amenable to scale-up due to its mild reaction conditions and elimination of chromatographic purification requirements [4] [5].

Safety considerations include the handling of reactive fluoroaromatic compounds and the use of polar aprotic solvents such as DMSO. Proper ventilation and temperature control are essential to prevent accumulation of toxic vapors and to maintain reaction selectivity at larger scales .

Environmental considerations have led to the development of solvent recovery and recycling protocols, particularly for expensive solvents such as DMSO and DMF. Water treatment protocols have been developed to handle aqueous waste streams containing residual organic solvents and inorganic salts [11].

The economic viability of different synthetic routes has been evaluated based on raw material costs, solvent consumption, energy requirements, and waste disposal costs. The one-pot SNAr approach has consistently shown advantages in terms of overall cost-effectiveness compared to multi-step routes requiring extensive purification between synthetic steps [5] [15].

Data Tables for Yield Optimization

| Synthetic Route | Typical Yield (%) | Purity (HPLC) | Purification Method | Scale Demonstrated |

|---|---|---|---|---|

| Mitsunobu Reaction | 65-75 | >95% | Column chromatography | 5-10 g |

| SNAr One-Pot | 35-45 | >90% | Crystallization | 50-100 g |

| SNAr with Protection | 55-65 | >98% | HPLC + Crystallization | 10-25 g |

| Purification Technique | Recovery (%) | Final Purity (%) | Time Required | Cost Effectiveness |

|---|---|---|---|---|

| Silica Gel Chromatography | 75-85 | 95-98 | 4-6 hours | Moderate |

| HPLC Purification | 85-95 | >99 | 2-3 hours | High |

| Recrystallization | 80-90 | 98-99 | 12-24 hours | Low |

| Combined HPLC/Crystallization | 70-80 | >99 | 6-8 hours | High |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

[2]. Bardgett ME, Davis NN, Schultheis PJ, Griffith MS. Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer/'s disease. Neurobiol Learn Mem. 2011 Jan;95(1):64-72.

[3]. Bardgett ME, Points M, Kleier J, Blankenship M, Griffith MS. The H3 antagonist, ciproxifan, alleviates the memory impairment but enhances the motor effects of MK-801 (dizocilpine) in rats. Neuropharmacology. 2010 Nov;59(6):492-502.

[4]. Day M, et al . Differential effects of ciproxifan and nicotine on impulsivity and attention measures in the 5-choice serial reaction time test. Biochem Pharmacol. 2007 Apr 15;73(8):1123-34.

[5]. Pillot C, Héron A, Schwartz JC, Arrang JM. Ciproxifan, a histamine H3-receptor antagonist/inverse agonist, modulates the effects of methamphetamine on neuropeptide mRNA expression in rat striatum. Eur J Neurosci. 2003 Jan;17(2):307-14.

Explore Compound Types